![molecular formula C19H15BrF3NO3 B2942493 3-(4-bromophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 848744-47-8](/img/structure/B2942493.png)

3-(4-bromophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

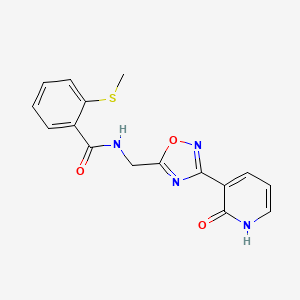

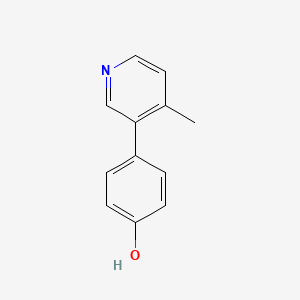

This compound is a chromenone derivative, which is a class of organic compounds characterized by a fused ring structure of benzene and pyran, with a ketone functional group (carbonyl group) attached to the pyran ring . It also has a bromophenyl group, a dimethylamino group, a hydroxy group, and a trifluoromethyl group attached at various positions .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the chromenone core, with the various substituents contributing to its overall polarity, reactivity, and potential for forming intermolecular interactions .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing effects of the bromine and trifluoromethyl groups, and the electron-donating effects of the dimethylamino and hydroxy groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like hydroxy and trifluoromethyl could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Chemical Properties

- An efficient strategy for synthesizing 3-(2-olefinbenzyl)-4H-chromen-4-one derivatives through cyclobenzylation reaction and intermolecular Pd-catalyzed π-chelating-assisted C-H bond olefination has been developed, highlighting the versatility of chromen-4-one scaffolds in synthetic chemistry (Yu-Feng Lin et al., 2017).

Anticancer Applications

- Discovery and structure-activity relationship (SAR) studies identified 2-amino-3-cyano-7-(dimethylamino)-4H-chromenes as potent apoptosis inducers in cancer cell lines, demonstrating the potential of chromen-4-one derivatives as anticancer agents (William E. Kemnitzer et al., 2004).

- Synthesis and in vitro cytotoxic activity of 2-amino-4-(trifluoromethylphenyl)-3-cyano-7-(dimethylamino)-4H-chromene derivatives were studied, showing significant activity against human tumor cell lines, highlighting their potential in cancer treatment (M. Mahdavi et al., 2011).

Photophysical and Material Chemistry

- The synthesis and electronic transitions of dye based on chromen-4-one derivatives were explored, indicating applications in dye chemistry and materials science (O. V. Skrypska et al., 2020).

- Enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks incorporating chromen-4-one units were developed, suggesting uses in bioimaging and fluorescence-based applications (Christoph S. Fischer et al., 2013).

Miscellaneous Applications

- Synthesis and reactions of chromen-3-yl-phosphonate with amines were investigated, contributing to the field of phosphorus chemistry and offering insights into novel cyclic phosphonic analogues (Budzisz Elż et al., 1999).

- The preparation of carbon-11-labeled 4-aryl-4H-chromenes as new PET (Positron Emission Tomography) agents for imaging apoptosis in cancer highlights their utility in diagnostic imaging and oncology research (Mingzhang Gao et al., 2010).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(4-bromophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrF3NO3/c1-24(2)9-13-14(25)8-7-12-16(26)15(10-3-5-11(20)6-4-10)18(19(21,22)23)27-17(12)13/h3-8,25H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPIVADSJGVXBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=C(C=C3)Br)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrF3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-5-methyl-7-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2942410.png)

![1-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2942417.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)benzenesulfonamide](/img/structure/B2942420.png)

![N-[4-(4-chlorophenoxy)phenyl]-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2942421.png)

![N-(3,4-dimethylphenyl)-N'-[2-(2-furyl)vinyl]urea](/img/structure/B2942424.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2942426.png)

![N-benzyl-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2942430.png)

![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea](/img/structure/B2942431.png)